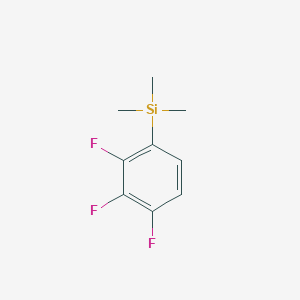
Trimethyl(2,3,4-trifluorophenyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2,3,4-trifluorophenyl)silane is an organosilicon compound with the molecular formula C9H11F3Si. It is characterized by the presence of a silicon atom bonded to a trimethyl group and a trifluorophenyl group. This compound is of significant interest in various fields of chemistry due to its unique properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl(2,3,4-trifluorophenyl)silane typically involves the fluorination of chlorosilanes. One common method is the Swarts reaction, which uses antimony trifluoride as the fluorinating agent. The reaction is carried out in the presence of catalytic quantities of bromine or antimony pentachloride, often under heating or in an inert fluorinated solvent .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced fluorination techniques and equipment is essential to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(2,3,4-trifluorophenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The compound can act as a reducing agent in the presence of suitable catalysts.
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.
Common Reagents and Conditions:
Catalysts: Tris(pentafluorophenyl)borane is commonly used as a catalyst in reactions involving silanes.
Solvents: Inert solvents such as dichloromethane or toluene are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrosilylation reactions typically yield organosilicon compounds with new Si-C bonds.
Scientific Research Applications
Trimethyl(2,3,4-trifluorophenyl)silane has a wide range of applications in scientific research:
Biology: The compound’s unique properties make it useful in the development of fluorinated pharmaceuticals and agrochemicals.
Medicine: Research is ongoing into its potential use in drug development due to its ability to modify biological activity.
Industry: It is employed in the production of specialty chemicals and materials with enhanced properties.
Mechanism of Action
The mechanism by which Trimethyl(2,3,4-trifluorophenyl)silane exerts its effects involves the activation of silicon-hydrogen bonds. The compound acts as a Lewis acid, facilitating the reduction of carbonyl compounds and other substrates. The presence of the trifluorophenyl group enhances the reactivity and selectivity of the compound in various catalytic processes .
Comparison with Similar Compounds
Trifluoromethyltrimethylsilane (Ruppert’s Reagent): Known for its use in introducing trifluoromethyl groups into organic molecules.
Tetramethylsilane: A less reactive analog used as a standard in NMR spectroscopy.
Uniqueness: Trimethyl(2,3,4-trifluorophenyl)silane is unique due to the presence of both trimethyl and trifluorophenyl groups, which confer distinct reactivity and stability. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in synthetic chemistry.
Properties
Molecular Formula |
C9H11F3Si |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
trimethyl-(2,3,4-trifluorophenyl)silane |
InChI |
InChI=1S/C9H11F3Si/c1-13(2,3)7-5-4-6(10)8(11)9(7)12/h4-5H,1-3H3 |
InChI Key |
MUBMWUOZQHKRRK-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C(=C(C=C1)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


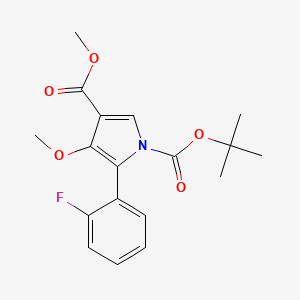
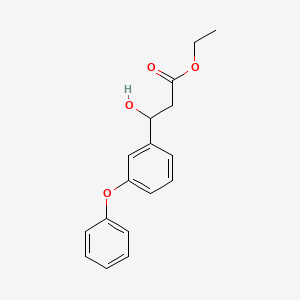
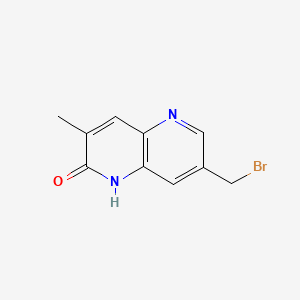

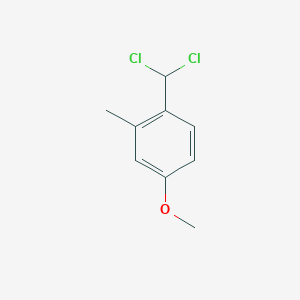
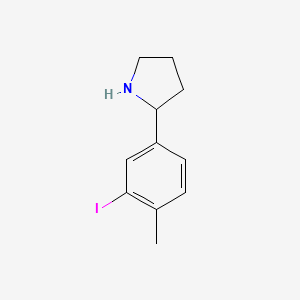



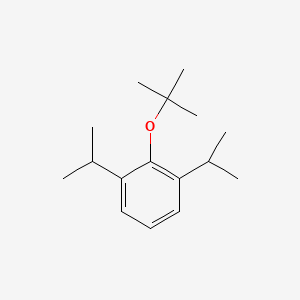


![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)
